molecular formula C22H20N2O4 B1384037 7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone CAS No. 2116542-19-7

7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone

Cat. No.: B1384037
CAS No.: 2116542-19-7
M. Wt: 376.4 g/mol
InChI Key: HUZZJLWJYPLYOL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for its biological activity and therapeutic potential .

Cellular Effects

The effects of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it affects the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression and signaling pathways contribute to its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. It also activates certain transcription factors, resulting in changes in gene expression. These molecular interactions are critical for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of oxidative stress pathways and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as reduced oxidative stress and improved cellular function. At high doses, it can cause toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .

Metabolic Pathways

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. These interactions are crucial for its biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It can accumulate in specific tissues, leading to localized effects. These transport and distribution mechanisms are essential for its biological activity .

Subcellular Localization

The subcellular localization of 7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it exerts its effects on oxidative stress pathways. These localization mechanisms are crucial for its biological activity and therapeutic potential .

Properties

IUPAC Name

7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-10,13-14H,1-2,11-12H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZJLWJYPLYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=CC4=C(C=C3)C=CC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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